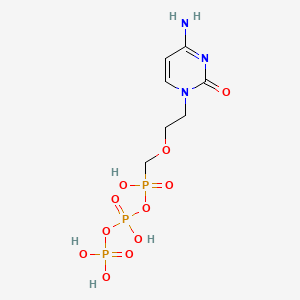
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine typically involves the phosphorylation of cytosine derivatives. The process begins with the protection of the amino group of cytosine, followed by the introduction of the diphosphorylphosphonylmethoxyethyl group through a series of phosphorylation reactions. Common reagents used in these reactions include phosphoryl chloride and triethylamine, under conditions that ensure the selective phosphorylation of the desired sites.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, where nucleophiles such as hydroxide ions replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Hydroxide ions, in a basic medium.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further analyzed for their biological activity and stability.
Aplicaciones Científicas De Investigación
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparación Con Compuestos Similares
Similar Compounds
Cytosine: The parent compound, which is a natural nucleobase found in DNA and RNA.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Cytarabine: A nucleoside analog used in chemotherapy for the treatment of leukemia.
Uniqueness
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is unique due to its diphosphorylphosphonylmethoxyethyl group, which enhances its stability and allows for specific interactions with biological targets. This structural modification distinguishes it from other cytosine analogs and contributes to its potential therapeutic applications.
Propiedades
Número CAS |
130029-17-3 |
|---|---|
Fórmula molecular |
C7H14N3O11P3 |
Peso molecular |
409.12 g/mol |
Nombre IUPAC |
2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C7H14N3O11P3/c8-6-1-2-10(7(11)9-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H2,8,9,11)(H2,14,15,16) |
Clave InChI |
JFPUKSSBXHKJCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N=C1N)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





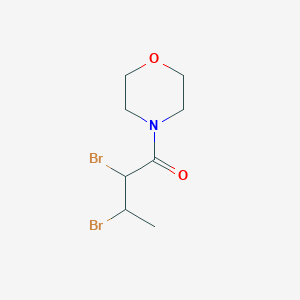
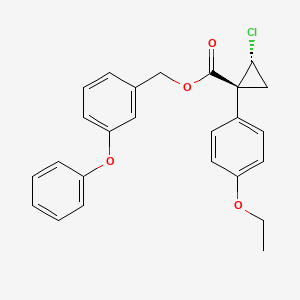

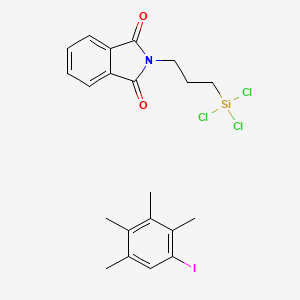


![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
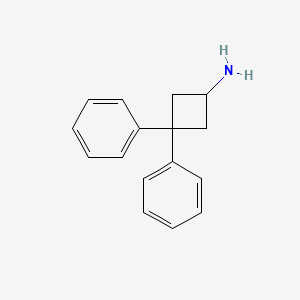
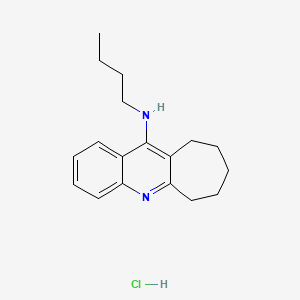

![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
